molecular formula C10H15NO2 B1598847 2-(4-Methoxyphenoxy)propylamine CAS No. 93750-30-2

2-(4-Methoxyphenoxy)propylamine

Cat. No.: B1598847
CAS No.: 93750-30-2
M. Wt: 181.23 g/mol
InChI Key: HIWWBKQBOHWJIM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)propylamine is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is commonly used in organic synthesis and research applications due to its unique chemical properties.

Scientific Research Applications

2-(4-Methoxyphenoxy)propylamine is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-(4-Methoxyphenoxy)propylamine” includes several hazard statements: H314 and H318 . This indicates that the substance can cause severe skin burns and eye damage, and is harmful if inhaled . The precautionary statements include P280, P305+P351+P338, P309, and P310 , which suggest wearing protective gloves/clothing and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if necessary .

Preparation Methods

The synthesis of 2-(4-Methoxyphenoxy)propylamine typically involves the reaction of 4-methoxyphenol with 1-bromo-3-chloropropane, followed by the substitution of the halogen with an amine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-(4-Methoxyphenoxy)propylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

2-(4-Methoxyphenoxy)propylamine can be compared with similar compounds such as:

Properties

IUPAC Name

2-(4-methoxyphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWWBKQBOHWJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409403
Record name 2-(4-Methoxyphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93750-30-2
Record name 2-(4-Methoxyphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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